molecular formula C14H17NO2 B13328851 (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid

(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13328851
M. Wt: 231.29 g/mol
InChI Key: IOGDKNPGWWWNEX-STQMWFEESA-N
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Description

(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is a chiral compound with a unique structure that includes a pyrrolidine ring and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Indane Moiety: The indane group can be introduced via a Friedel-Crafts alkylation reaction, where an indane derivative reacts with the pyrrolidine ring.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,5S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing crystallization or distillation techniques to purify the compound.

    Chiral Resolution: Using advanced chiral separation technologies to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indane moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidized Derivatives: Various ketones and aldehydes.

    Reduced Products: Alcohols and amines.

    Substituted Products: Compounds with new functional groups attached to the pyrrolidine ring.

Scientific Research Applications

(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a building block in the synthesis of pharmaceuticals.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound .

    (2S,5S)-5-(Phenyl)pyrrolidine-2-carboxylic acid: A similar compound with a phenyl group instead of the indane moiety.

    (2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-methanol: A derivative with a hydroxyl group instead of the carboxylic acid.

Uniqueness

(2S,5S)-5-(2,3-Dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid: is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the indane moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

(2S,5S)-5-(2,3-dihydro-1H-inden-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO2/c16-14(17)13-8-7-12(15-13)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12-13,15H,1,3,5,7-8H2,(H,16,17)/t12-,13-/m0/s1

InChI Key

IOGDKNPGWWWNEX-STQMWFEESA-N

Isomeric SMILES

C1CC2=C(C1)C(=CC=C2)[C@@H]3CC[C@H](N3)C(=O)O

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C3CCC(N3)C(=O)O

Origin of Product

United States

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